molecular formula C7H5Cl2F2NO B13534056 [4,6-Dichloro-2-(difluoromethyl)pyridin-3-yl]methanol

[4,6-Dichloro-2-(difluoromethyl)pyridin-3-yl]methanol

Cat. No.: B13534056
M. Wt: 228.02 g/mol
InChI Key: ZOSSCLXSYVBYHO-UHFFFAOYSA-N
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Description

[4,6-Dichloro-2-(difluoromethyl)pyridin-3-yl]methanol is a chemical compound with the molecular formula C7H5Cl2F2NO It is a derivative of pyridine, characterized by the presence of chloro and difluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4,6-Dichloro-2-(difluoromethyl)pyridin-3-yl]methanol typically involves the chlorination and difluoromethylation of pyridine derivatives. One common method includes the reaction of 4,6-dichloropyridine with difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques. The use of automated systems ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

[4,6-Dichloro-2-(difluoromethyl)pyridin-3-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove halogen atoms or to convert the hydroxyl group to a hydrogen atom.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dehalogenated compounds or hydrocarbons.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4,6-Dichloro-2-(difluoromethyl)pyridin-3-yl]methanol is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential biological activities. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit antimicrobial, antifungal, or anticancer properties, making them valuable in the development of new treatments.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of [4,6-Dichloro-2-(difluoromethyl)pyridin-3-yl]methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of chloro and difluoromethyl groups enhances its binding affinity and specificity, making it a potent modulator of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • **4,6-Dichloro-2-(trifluoromethyl)pyridin-3-yl]methanol
  • **4,6-Dichloro-2-(difluoromethyl)pyrimidine
  • **2,6-Dichloro-N-(2-(cyclopropanecarboxamido)pyridin-4-yl)benzamide

Uniqueness

Compared to similar compounds, [4,6-Dichloro-2-(difluoromethyl)pyridin-3-yl]methanol exhibits unique chemical properties due to the presence of both chloro and difluoromethyl groups. These functional groups enhance its reactivity and binding affinity, making it a valuable compound in various applications.

Properties

Molecular Formula

C7H5Cl2F2NO

Molecular Weight

228.02 g/mol

IUPAC Name

[4,6-dichloro-2-(difluoromethyl)pyridin-3-yl]methanol

InChI

InChI=1S/C7H5Cl2F2NO/c8-4-1-5(9)12-6(7(10)11)3(4)2-13/h1,7,13H,2H2

InChI Key

ZOSSCLXSYVBYHO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(N=C1Cl)C(F)F)CO)Cl

Origin of Product

United States

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